molecular formula C6H13N B168372 (2R)-2-ETHYL-PYRROLIDINE CAS No. 123168-37-6

(2R)-2-ETHYL-PYRROLIDINE

Cat. No.: B168372
CAS No.: 123168-37-6
M. Wt: 99.17 g/mol
InChI Key: JFZLDRUSMYBXRI-ZCFIWIBFSA-N
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Description

®-2-ethylpyrrolidine is a chiral organic compound belonging to the class of pyrrolidines. It is characterized by a five-membered ring containing four carbon atoms and one nitrogen atom, with an ethyl group attached to the second carbon atom in the ring. The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that follows the Cahn-Ingold-Prelog priority rules.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-2-ethylpyrrolidine can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 2-ethyl-1-pyrroline using a chiral catalyst. This method ensures the selective formation of the ®-enantiomer. Another method involves the reduction of 2-ethylpyrrole using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods

In industrial settings, ®-2-ethylpyrrolidine is often produced through catalytic hydrogenation processes. The use of chiral catalysts, such as rhodium or ruthenium complexes, allows for the efficient and enantioselective production of the desired ®-enantiomer. The reaction conditions typically involve moderate temperatures and pressures to optimize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

®-2-ethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert ®-2-ethylpyrrolidine to its corresponding amine derivatives using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Functionalized pyrrolidines

Scientific Research Applications

®-2-ethylpyrrolidine has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound serves as a ligand in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Medicine: ®-2-ethylpyrrolidine derivatives are explored for their potential therapeutic properties, including as intermediates in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-ethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity. For example, in enzyme-catalyzed reactions, ®-2-ethylpyrrolidine can act as an inhibitor or activator, modulating the enzyme’s function through competitive or allosteric mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-ethylpyrrolidine: The enantiomer of ®-2-ethylpyrrolidine with opposite spatial arrangement.

    2-methylpyrrolidine: A similar compound with a methyl group instead of an ethyl group.

    2-ethylpiperidine: A six-membered ring analog with an ethyl group.

Uniqueness

®-2-ethylpyrrolidine is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. This enantiomeric purity is crucial in applications requiring high selectivity, such as in pharmaceutical synthesis and chiral catalysis. The compound’s ability to participate in diverse chemical reactions and its utility as a chiral building block further highlight its significance in scientific research and industrial applications.

Properties

IUPAC Name

(2R)-2-ethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-2-6-4-3-5-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZLDRUSMYBXRI-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448665
Record name (R)-2-ethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123168-37-6
Record name (R)-2-ethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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